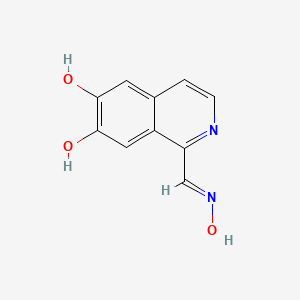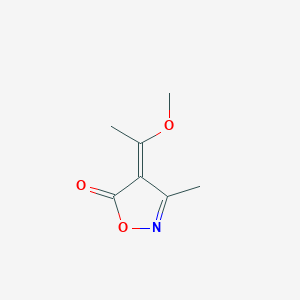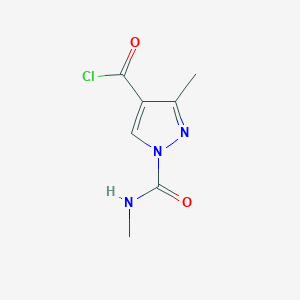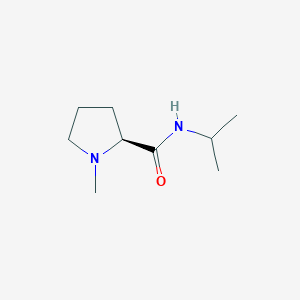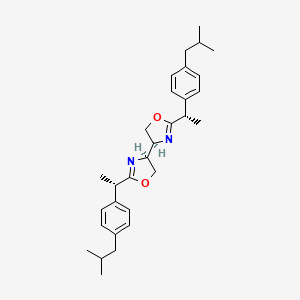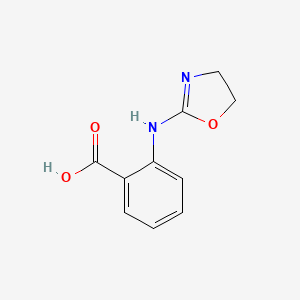
2-((4,5-Dihydrooxazol-2-yl)amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4,5-Dihydrooxazol-2-yl)amino)benzoic acid is a chemical compound that features both an oxazole ring and a benzoic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxazole ring, a five-membered heterocycle containing both nitrogen and oxygen, imparts unique chemical properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-Dihydrooxazol-2-yl)amino)benzoic acid typically involves the formation of the oxazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted benzoic acid derivative, the oxazole ring can be formed through a cyclization reaction involving an amine and a carbonyl compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-((4,5-Dihydrooxazol-2-yl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: Reduction reactions can target the oxazole ring or the benzoic acid moiety, leading to different reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
2-((4,5-Dihydrooxazol-2-yl)amino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them valuable in drug discovery and development.
Medicine: Research has indicated potential therapeutic applications, including anticancer, antibacterial, and antiviral activities.
Mecanismo De Acción
The mechanism of action of 2-((4,5-Dihydrooxazol-2-yl)amino)benzoic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or allosteric sites .
Comparación Con Compuestos Similares
Similar Compounds
Para-aminobenzoic acid (PABA): Similar in structure but lacks the oxazole ring.
4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic acid: Contains a similar oxazole ring but with different substituents.
Benzoic acid derivatives: Various derivatives with different functional groups attached to the aromatic ring.
Uniqueness
2-((4,5-Dihydrooxazol-2-yl)amino)benzoic acid is unique due to the presence of both the oxazole ring and the benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The oxazole ring enhances its ability to interact with biological targets, while the benzoic acid moiety provides a handle for further chemical modifications .
Propiedades
Fórmula molecular |
C10H10N2O3 |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
2-(4,5-dihydro-1,3-oxazol-2-ylamino)benzoic acid |
InChI |
InChI=1S/C10H10N2O3/c13-9(14)7-3-1-2-4-8(7)12-10-11-5-6-15-10/h1-4H,5-6H2,(H,11,12)(H,13,14) |
Clave InChI |
XGYPRAFTYBLGHQ-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=N1)NC2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-(Cyanomethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12871490.png)
![Benzenesulfonic acid, 3-[[[(3-heptadecyl-1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino]carbonyl]amino]-, monosodium salt](/img/structure/B12871491.png)

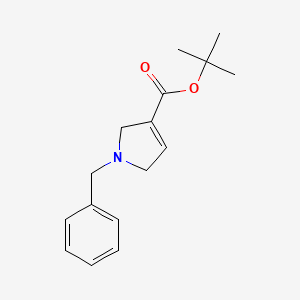


![2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12871526.png)
![2-Chloro-7-(methylthio)benzo[d]oxazole](/img/structure/B12871533.png)
![6-Chloro-1-(difluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12871536.png)
